molecular formula C13H10BF3O2 B051964 (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 364590-93-2

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B051964
M. Wt: 266.03 g/mol
InChI Key: VXRWBTTXNCRCPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids, including (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, often involves palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, which allows for the formation of biphenyl structures through the reaction of aryl halides with boronic acids (Molander, Trice, & Dreher, 2010). The efficiency of these reactions can be enhanced using specific catalysts and conditions to accommodate the reactivity of different boronic acid derivatives.

Molecular Structure Analysis

Boronic acids exhibit a trivalent boron atom bonded to two hydroxyl groups and an organic substituent, which in this case includes a trifluoromethyl-biphenyl group. This structure imparts a planar geometry around the boron atom, leading to its unique reactivity and ability to form stable complexes with various substrates. The molecular structure and electron-deficiency of boron make these compounds useful in organic synthesis and material science (Hall, 2006).

Chemical Reactions and Properties

Boronic acids are versatile intermediates in organic synthesis. They participate in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which is pivotal for constructing biaryl structures and synthesizing heterocyclic compounds. Their chemical properties are influenced by the boron atom's ability to undergo transient coordination with other molecules, making them essential for catalytic processes and the formation of boron-containing compounds (Tyrrell & Brookes, 2003).

Physical Properties Analysis

The physical properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, like other boronic acids, include stability under a range of conditions and solubility in common organic solvents. These characteristics are crucial for their handling and application in laboratory settings. The presence of the trifluoromethyl group can significantly influence the acid's volatility and reactivity, making it an interesting subject for further study.

Chemical Properties Analysis

The chemical properties of boronic acids are defined by their Lewis acidity, which is modulated by the electronic effects of substituents on the boron atom. In the case of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, the trifluoromethyl group enhances the compound's electron-withdrawing capacity, increasing its reactivity in coupling reactions. This property is exploited in various synthetic applications, from the formation of carbon-carbon bonds to the creation of complex molecular architectures (Kinzel, Zhang, & Buchwald, 2010).

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This compound is used as a boron reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • N-Arylation of Imidazoles and Amines

    • Field : Organic Synthesis
    • Application : This compound is used to N-arylate imidazoles and amines with copper-exchanged fluorapatite .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Microwave-Promoted Cross-Coupling with Acid Chlorides

    • Field : Organic Synthesis
    • Application : This compound is used in microwave-promoted cross-coupling with acid chlorides leading to aryl ketones .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Thiazole Derivatives for Printable Electronics

    • Field : Material Science
    • Application : This compound is used in the synthesis of thiazole derivatives for printable electronics .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Terphenyl Benzimidazoles as Tubulin Polymerization Inhibitors

    • Field : Biochemistry
    • Application : This compound is used in the synthesis of terphenyl benzimidazoles, which act as tubulin polymerization inhibitors .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Aryl Ketones by Cross-Coupling Reaction with Acid Chlorides

    • Field : Organic Synthesis
    • Application : This compound is used in a microwave-promoted cross-coupling reaction with acid chlorides to produce aryl ketones .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Functionalisation of Commercial Multi-layer Graphitic Material

    • Field : Material Science
    • Application : This compound is used for the functionalisation of commercial multi-layer graphitic material as an alternative to diazonium salts .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Electrophoresis of Glycated Molecules

    • Field : Biochemistry
    • Application : This compound is used for electrophoresis of glycated molecules .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Building Materials for Microparticles for Analytical Methods

    • Field : Analytical Chemistry
    • Application : This compound is used as building materials for microparticles for analytical methods .
    • Method : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, extending the studies with boronic acids in Medicinal Chemistry is relevant in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-[4-(trifluoromethyl)phenyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O2/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)19/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRWBTTXNCRCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585712
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid

CAS RN

364590-93-2
Record name [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Carullo, G Di Bonaventura, S Rossi, V Lupetti… - Molecules, 2023 - mdpi.com
Pseudomonas aeruginosa (PA), one of the ESKAPE pathogens, is an opportunistic Gram-negative bacterium responsible for nosocomial infections in humans but also for infections in …
Number of citations: 8 www.mdpi.com

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